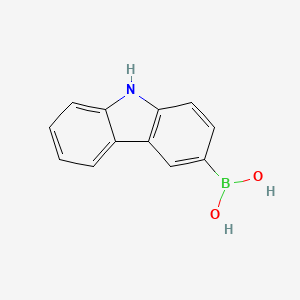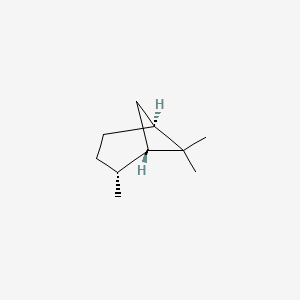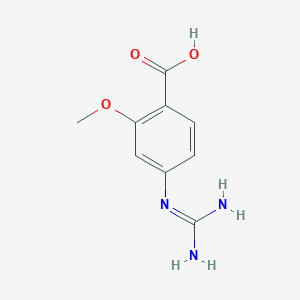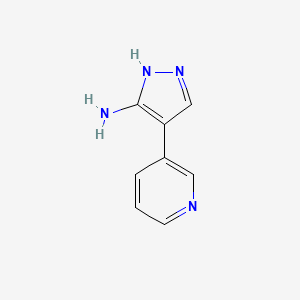![molecular formula C13H20BNO4S B1591746 N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamid CAS No. 616880-14-9](/img/structure/B1591746.png)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamid
Übersicht
Beschreibung
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (N-TMDS) is a chemical compound belonging to the class of boronates. It is a white, crystalline solid with a molecular weight of 241.2 g/mol. N-TMDS has a wide range of applications in organic synthesis, chemical biology, and drug discovery. It is a versatile reagent that can be used in a variety of transformations, including oxidation, reduction, alkylation, and acylation. It is also used as a catalyst for the synthesis of a variety of compounds, including β-lactams, β-amino acids, and peptides.
Wissenschaftliche Forschungsanwendungen
Organische Synthesereaktionen
Boronsäure-Pinacolester-Verbindungen, wie z. B. die genannte, sind bedeutende Zwischenprodukte in Reaktionen. Sie haben viele Anwendungen in Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Heterokupplungsreaktionen .
Biologische Aktivität und pharmakologische Wirkungen
Aufgrund ihrer einzigartigen Struktur weisen diese Verbindungen eine gute biologische Aktivität und pharmakologische Wirkungen auf. Sie wurden in der Bor-Neutroneneinfangtherapie und in Rückkopplungsregelungspolymeren für den Medikamententransport in der Krebsbehandlung weit verbreitet eingesetzt .
Suzuki-Reaktion
Arylborsäure ist wirtschaftlich und leicht zu erhalten und ist stabil gegenüber Wasser und Luft. Sie ist eines der wichtigen Nukleophile in der Suzuki-Reaktion und hat ein breites Anwendungsspektrum .
Fluorhaltige Medikamente
Fluorhaltige Verbindungen sind auch in der Medizin weit verbreitet. Die starke Elektronegativität von Fluoratomen erhöht die Affinität zu Kohlenstoff, daher haben fluorhaltige Medikamente die Vorteile einer hohen biologischen Aktivität, einer starken Stabilität und einer Resistenz gegenüber Medikamenten .
Amid-Lokalanästhetika
Amid-Lokalanästhetika werden in der klinischen Krebschirurgie häufig eingesetzt. In-vivo-Studien und klinische Daten zeigen, dass die Verwendung von Amid-Lokalanästhetika für die Krebsbehandlung vorteilhaft sein kann und ein gutes Anwendungspotenzial hat .
Medikamentenabgabesysteme
Boronsäuren und ihre Ester sind hoch angesehene Verbindungen für die Entwicklung neuer Medikamente und Medikamentenabgabesysteme, insbesondere als Borträger, die sich für die Neutroneneinfangtherapie eignen .
Hydrolyseempfindlichkeit
Diese Verbindungen sind nur geringfügig stabil in Wasser. Die Hydrolysegeschwindigkeit hängt von den Substituenten im aromatischen Ring ab. Auch der pH-Wert beeinflusst die Reaktionsgeschwindigkeit stark, die bei physiologischem pH-Wert deutlich beschleunigt wird .
Zell- und Gentherapie
Diese Verbindung hat potenzielle Anwendungen in der Zell- und Gentherapie .
Wirkmechanismus
Target of Action
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, also known as 4-METHANESULFONYLAMINOPHENYLBORONIC ACID, PINACOL ESTER, is primarily used as a reagent in cross-coupling reactions . Its primary targets are organic molecules where it introduces the 2-methanesulfonylaminophenylboronic acid moiety .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, with an aryl halide in the presence of a palladium catalyst . The compound donates its boron atom to form a new carbon-carbon bond with the target molecule .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Result of Action
The result of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide’s action is the formation of new carbon-carbon bonds in target molecules . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is influenced by various environmental factors. These include the presence of a suitable palladium catalyst and the correct stoichiometric amounts of the reagent and target molecule . Additionally, the reaction typically requires a controlled environment, such as an inert atmosphere and specific temperature conditions . The compound’s stability and efficacy can be affected by these factors .
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)15-20(5,16)17/h6-9,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSPNWPZDXQYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584473 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616880-14-9 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methanesulfonamido)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



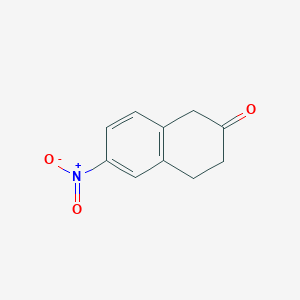
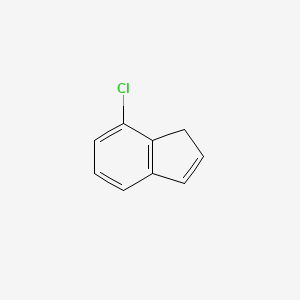
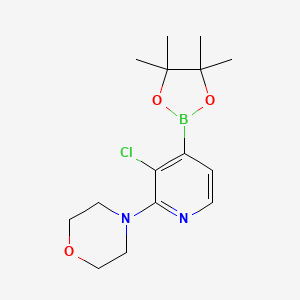
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)
